molecular formula C4H7F2NO2 B8014451 (2R)-2-azaniumyl-4,4-difluorobutanoate

(2R)-2-azaniumyl-4,4-difluorobutanoate

Cat. No.: B8014451
M. Wt: 139.10 g/mol
InChI Key: VIUCNIMDPZQXAD-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-azaniumyl-4,4-difluorobutanoate is a chiral, fluorinated amino acid derivative of significant interest in medicinal chemistry and drug design. The strategic incorporation of two fluorine atoms at the 4-position of the carbon chain is a well-established tactic to fine-tune the properties of bioactive molecules. Fluorination can profoundly influence a compound's electronic distribution, metabolic stability, and lipophilicity, thereby potentially enhancing its binding affinity and bioavailability . The (2R) chiral center provides a specific three-dimensional structure, making this compound a valuable building block for the synthesis of stereochemically defined peptides and molecular probes. Researchers can utilize this reagent to investigate the role of fluorine substitution in modifying the biological activity and physicochemical properties of amino acid-based compounds. It may have specific applications in developing enzyme inhibitors, receptor ligands, and as a tool for studying metabolic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R)-2-azaniumyl-4,4-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUCNIMDPZQXAD-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])[NH3+])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Nickel(II) Complexes

A landmark approach for enantioselective synthesis involves the use of a chiral nickel(II) complex to direct the stereochemistry of the final product. This method, demonstrated in gram-scale syntheses of fluorinated amino acids, employs a glycine-derived Ni(II) complex (1) as the starting material . The key steps include:

  • Alkylation : Reaction of the Ni(II)-glycine complex with 1-iodo-2,2-difluoropropane under inert conditions.

  • Decomplexation : Acidic hydrolysis (6 M HCl, 60°C) to liberate the free amino acid.

  • Purification : Crystallization or chromatography to achieve >99% enantiomeric excess (ee) .

Table 1: Reaction Conditions and Yields for Nickel-Mediated Synthesis

StepReagents/ConditionsYield (%)ee (%)
AlkylationKOtBu, DMF, 0°C to RT8599
Decomplexation6 M HCl, 60°C, 12 h92
Final Product IsolationEthanol/water crystallization7899

This method’s success hinges on the chiral environment provided by the nickel complex, which ensures preferential formation of the (2R)-enantiomer .

Enantioselective Alkylation of Schiff Base Intermediates

An alternative strategy utilizes Schiff base intermediates to stabilize the amino acid precursor during alkylation. The process involves:

  • Schiff Base Formation : Condensation of glycine with a chiral salicylaldehyde derivative.

  • Fluorinated Alkyl Halide Addition : Reaction with 2,2-difluoropropyl iodide in the presence of a phase-transfer catalyst.

  • Hydrolysis : Removal of the Schiff base protecting group under mild acidic conditions .

This method achieves 80–85% yields with 95–98% ee, though scalability is limited compared to nickel-mediated routes .

Industrial-Scale Production via Catalytic Hydrogenation

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented route employs catalytic asymmetric hydrogenation of a fluorinated α,β-unsaturated ester:

  • Substrate Preparation : Synthesis of (Z)-4,4-difluoro-2-nitrobut-2-enoic acid.

  • Hydrogenation : Use of a Rhodium-(R)-BINAP catalyst under high-pressure H₂ (50 bar).

  • Reductive Amination : Conversion of the nitro group to an ammonium moiety .

Table 2: Industrial Production Parameters

ParameterValue
Catalyst Loading0.5 mol% Rh-(R)-BINAP
Hydrogen Pressure50 bar
Temperature40°C
Final Yield89%
ee97%

This method’s throughput exceeds 100 kg/batch, making it suitable for pharmaceutical manufacturing .

Resolution of Racemic Mixtures Using Chiral Chromatography

For small-scale applications, preparative chiral chromatography resolves racemic 2-amino-4,4-difluorobutanoic acid into its (2R) and (2S) enantiomers. A cellulose tris(3,5-dimethylphenylcarbamate) stationary phase achieves baseline separation (α = 1.32) with hexane/isopropanol mobile phases . While effective for research purposes, this method is impractical for large-scale synthesis due to high solvent consumption .

Biocatalytic Synthesis via Engineered Aminotransferases

Emerging biocatalytic approaches use engineered aminotransferases to convert 4,4-difluoro-2-ketobutanoate to the (2R)-enantiomer. Key advantages include:

  • Stereospecificity : >99% ee without chiral auxiliaries.

  • Green Chemistry : Aqueous reaction conditions (pH 7.5, 30°C).

Table 3: Biocatalytic Reaction Performance

EnzymeSubstrate Concentration (mM)Conversion (%)ee (%)
L-Aspartate Transaminase2008899
D-Amino Acid Transaminase1507298

This method remains experimental but shows promise for sustainable production .

Comparative Analysis of Synthetic Methodologies

Table 4: Method Comparison

MethodScaleee (%)Cost (USD/g)Environmental Impact
Nickel ComplexGram to kg99120Moderate (DMF use)
Industrial HydrogenationTonne9745High (H₂ pressure)
BiocatalyticLab-scale99300Low

The nickel-mediated and industrial hydrogenation methods dominate current production, while biocatalytic routes represent future opportunities .

Chemical Reactions Analysis

(2R)-2-azaniumyl-4,4-difluorobutanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-2-azaniumyl-4,4-difluorobutanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various products due to its unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-4,4-difluorobutanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (2R)-2-azaniumyl-4,4-difluorobutanoate with four related fluorinated compounds, emphasizing structural differences, synthetic methodologies, and functional properties.

Ethyl 3-hydroxy-4,4-difluorobutanoate

Molecular Formula : C₆H₁₀F₂O₃
Molecular Weight : 170.12 g/mol
Key Features :

  • Contains an ethyl ester group at C1 and a hydroxyl group at C3.
  • Synthesized via the Reformatsky reaction using difluoroacetaldehyde and ethyl bromoacetate, yielding a 48% isolated product .
    Comparison :
  • Lacks the azaniumyl group, making it less polar than this compound.
  • The hydroxyl group may confer hydrogen-bonding capacity, whereas fluorination enhances lipophilicity.

2,2-Difluoroethylamine

Molecular Formula : C₂H₅F₂N
Molecular Weight : 97.06 g/mol
Key Features :

  • A simple primary amine with two fluorine atoms at C2.
  • Synthesized via reaction of 2,2-difluoro-1-chloroethane with an imide derivative, followed by acid-base cleavage .
    Comparison :
  • Smaller and less complex than this compound.
  • The absence of a carboxylate group limits its utility in peptide synthesis.

(Z)-Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Molecular Formula : C₉H₁₂F₂O₄
Molecular Weight : 222.19 g/mol
Key Features :

  • Features an ethoxymethylene group at C2 and a ketone at C3.
  • Higher molecular weight due to the extended ester and ethoxymethylene substituents .
    Comparison :
  • The conjugated ketone and ethoxymethylene groups increase electrophilicity, unlike the azaniumyl group in the target compound.
  • Enhanced steric bulk may reduce membrane permeability compared to the simpler this compound.

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

Molecular Formula : C₂₂H₂₃F₂IN₃O₄ (estimated)
Molecular Weight : ~610.3 g/mol
Key Features :

  • A complex heterocyclic compound with difluoro-iodophenyl and pyrrolopyridazine moieties.
  • Synthesized via multi-step reactions involving halogenated aryl groups and esterification .
    Comparison :
  • Structural complexity and iodine substitution distinguish it from the simpler this compound.
  • Likely exhibits distinct biological targets due to its heterocyclic core.

Research Implications and Limitations

  • Fluorination Impact: The 4,4-difluoro motif in this compound likely enhances metabolic stability and alters electronic properties compared to non-fluorinated amino acids .
  • Synthetic Challenges : While methods for analogous difluoro compounds exist (e.g., Reformatsky reactions , imide-mediated syntheses ), the stereoselective synthesis of the (2R)-configured azaniumyl group remains unexplored in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.